molecular formula C10H10ClFOS B14051713 1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14051713
M. Wt: 232.70 g/mol
InChI Key: QYFZFDOGQVTBND-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFOS It is characterized by the presence of a chloro group, a fluoro group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-fluoro-2-(methylthio)benzaldehyde with chloroacetone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with amines or thiols.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the methylthio group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

    1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)butan-2-one: Similar structure but with a butan-2-one moiety instead of propan-2-one.

Uniqueness

1-Chloro-1-(4-fluoro-2-(methylthio)phenyl)propan-2-one is unique due to the specific combination of functional groups and the propan-2-one moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10ClFOS

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-1-(4-fluoro-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClFOS/c1-6(13)10(11)8-4-3-7(12)5-9(8)14-2/h3-5,10H,1-2H3

InChI Key

QYFZFDOGQVTBND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)F)SC)Cl

Origin of Product

United States

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